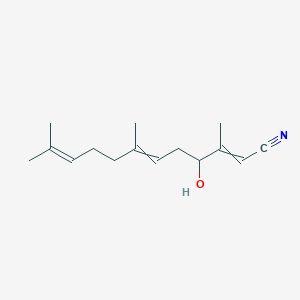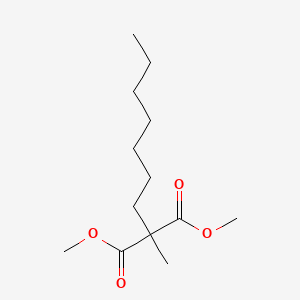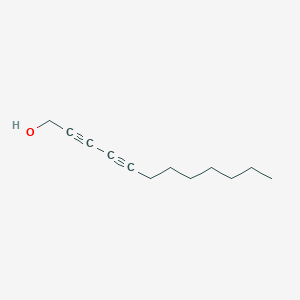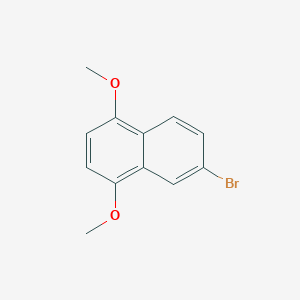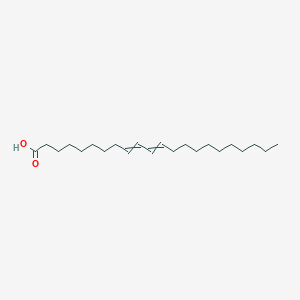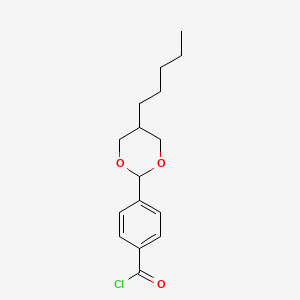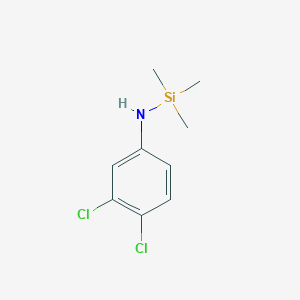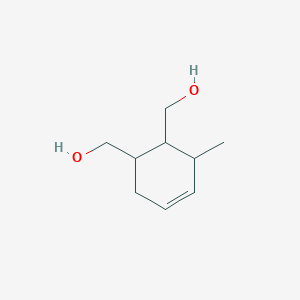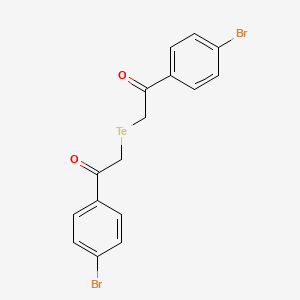![molecular formula C11H17I B14346706 3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane CAS No. 92214-46-5](/img/structure/B14346706.png)
3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Iodoethylidene)-2,2-dimethylbicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure This compound belongs to the class of bicyclo[221]heptanes, which are known for their rigidity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic skeleton. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by halogenation. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of different reduced forms of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane involves its interaction with various molecular targets. The iodoethylidene group can participate in electrophilic addition reactions, while the bicyclic structure provides stability and rigidity. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane: A simpler bicyclic compound with similar structural features.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Camphor: A naturally occurring bicyclic compound with medicinal properties
Uniqueness
3-(1-Iodoethylidene)-2,2-dimethylbicyclo[22Its rigid bicyclic structure also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
92214-46-5 |
|---|---|
Molekularformel |
C11H17I |
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
3-(1-iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H17I/c1-7(12)10-8-4-5-9(6-8)11(10,2)3/h8-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
PXGMRMXORMWPGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C2CCC(C2)C1(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


